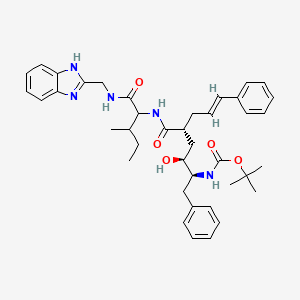

L-687908

Descripción

Propiedades

Número CAS |

132565-33-4 |

|---|---|

Fórmula molecular |

C40H51N5O5 |

Peso molecular |

681.9 g/mol |

Nombre IUPAC |

tert-butyl N-[(E,2S,3S,5R)-5-[[(2S,3S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate |

InChI |

InChI=1S/C40H51N5O5/c1-6-27(2)36(38(48)41-26-35-42-31-22-13-14-23-32(31)43-35)45-37(47)30(21-15-20-28-16-9-7-10-17-28)25-34(46)33(24-29-18-11-8-12-19-29)44-39(49)50-40(3,4)5/h7-20,22-23,27,30,33-34,36,46H,6,21,24-26H2,1-5H3,(H,41,48)(H,42,43)(H,44,49)(H,45,47)/b20-15+/t27-,30+,33-,34-,36-/m0/s1 |

Clave InChI |

XETIIHXJGVJJAT-FGXUATOGSA-N |

SMILES isomérico |

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@H](C/C=C/C3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

SMILES canónico |

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L 687908; L-687908; L687908; L-687,908; L 687,908; L687,908; |

Origen del producto |

United States |

Foundational & Exploratory

L-687,908: A Technical Overview of a Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,908 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the replication of the virus. As a member of the hydroxyethylene class of inhibitors, L-687,908 mimics the transition state of the natural substrate of the HIV-1 protease, leading to effective competitive inhibition. This document provides a technical guide to the mechanism of action of L-687,908, including available quantitative data, a description of the general experimental protocols used to characterize such inhibitors, and a visualization of its role in the HIV life cycle.

Core Mechanism of Action

HIV-1 protease is an aspartic protease that cleaves newly synthesized polyproteins (Gag and Gag-Pol) into their functional protein components. This cleavage is a critical step in the maturation of infectious virions. L-687,908 acts as a competitive inhibitor, binding to the active site of the HIV-1 protease with high affinity. The hydroxyethylene scaffold of L-687,908 is designed to mimic the tetrahedral transition state of the peptide bond cleavage, thereby blocking the access of the natural polyprotein substrates to the enzyme's active site. This inhibition prevents the processing of the Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.

Quantitative Data

The potency of L-687,908 has been quantified by its cell inhibitory concentration.

| Parameter | Value | Description |

| CIC95 | 12 nM[1] | The concentration of the compound that inhibits viral replication by 95% in cell culture. |

Experimental Protocols

The characterization of HIV-1 protease inhibitors like L-687,908 typically involves a series of in vitro and cell-based assays. The following are generalized protocols representative of those used in the field.

HIV-1 Protease Enzyme Assay

Objective: To determine the direct inhibitory activity of the compound on purified HIV-1 protease.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 protease is purified. A synthetic peptide substrate containing a cleavage site for the protease and linked to a reporter system (e.g., a fluorophore and a quencher) is prepared.

-

Reaction Mixture: The assay is typically performed in a buffer system that mimics physiological conditions (e.g., sodium acetate buffer at pH 5.5). The reaction mixture contains the purified HIV-1 protease, the synthetic substrate, and varying concentrations of the inhibitor (L-687,908).

-

Incubation: The reaction mixture is incubated at 37°C.

-

Detection: Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence. The rate of this increase is measured over time using a fluorometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. These data are then fitted to the Michaelis-Menten equation or other appropriate models to determine the inhibition constant (Ki).

Antiviral Cell-Based Assay

Objective: To determine the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: A susceptible human T-lymphocyte cell line (e.g., MT-4 or CEM) is cultured.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1.

-

Treatment: Immediately after infection, the cells are treated with various concentrations of L-687,908.

-

Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 capsid protein (using an ELISA) or reverse transcriptase activity in the cell culture supernatant.

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to an untreated control. The 95% cell inhibitory concentration (CIC95) is then determined from the dose-response curve.

Visualizations

HIV Life Cycle Inhibition by L-687,908

The following diagram illustrates the point of intervention of L-687,908 in the HIV life cycle.

Caption: Inhibition of HIV-1 Protease by L-687,908 within the host cell.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the typical workflow for an in vitro HIV-1 protease inhibition assay.

Caption: Workflow for determining the in vitro inhibitory activity of L-687,908.

References

L-687,908 NMDA receptor glycine site antagonist

A Comprehensive Technical Guide to L-687,908, a Glycine Site Antagonist of the NMDA Receptor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Note on the Subject Compound: Publicly available scientific literature on a compound specifically designated as L-687,908 is scarce. A reference to its chemical structure is available, identifying it as a potent N-methyl-D-aspartate (NMDA) receptor antagonist acting at the glycine co-agonist site. Due to the limited detailed experimental data under this specific designation, this guide will provide a comprehensive overview of a closely related and extensively studied compound from the same chemical series and originating from the same research program at Merck: L-701,324 . The detailed data presented for L-701,324 serves as a representative technical guide for a potent and selective glycine site NMDA receptor antagonist, reflecting the pharmacological profile and experimental evaluation typical for compounds of this class, including L-687,908.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Targeting the glycine binding site on the GluN1 subunit of the NMDA receptor with antagonists represents a key therapeutic strategy to modulate receptor activity and mitigate excitotoxicity. L-701,324 emerged from a dedicated research program as a highly potent and selective antagonist for this site.

Core Data Summary

The following tables summarize the key quantitative data for L-701,324, providing a clear comparison of its binding affinity, functional antagonism, and in vivo activity.

Table 1: In Vitro Binding Affinity of L-701,324

| Radioligand | Preparation | Ki (nM) |

| [³H]L-689,560 | Rat cortical membranes | 2.1 |

| [³H]Glycine | Rat cortical membranes | 1.8 |

| [³H]MK-801 | Rat cortical membranes | - |

Note: Ki values represent the concentration of L-701,324 required to inhibit 50% of the radioligand binding.

Table 2: Functional Antagonist Activity of L-701,324

| Experimental Model | Measured Response | IC₅₀ (nM) |

| Cultured rat cerebellar granule cells | NMDA-induced increase in intracellular Ca²⁺ | 3.9 |

| Xenopus oocytes expressing NMDA receptors | Glycine/NMDA-induced current | 38 |

Note: IC₅₀ values represent the concentration of L-701,324 required to inhibit 50% of the specified response.

Table 3: In Vivo Efficacy of L-701,324

| Animal Model | Administration Route | Effect | Effective Dose (mg/kg) |

| DBA/2 mice | Intraperitoneal (i.p.) | Blockade of sound-induced seizures | 0.3 |

| Rats | Intravenous (i.v.) | Anticonvulsant (maximal electroshock) | 1.0 |

| Rats | Oral (p.o.) | Anticonvulsant (maximal electroshock) | 3.0 |

Signaling Pathway

The following diagram illustrates the mechanism of action of L-701,324 at the NMDA receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of L-701,324 for the NMDA receptor glycine site.

Protocol:

-

Membrane Preparation: Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. Following a second centrifugation, the final pellet is resuspended in buffer and stored at -80°C.

-

Binding Assay:

-

For [³H]L-689,560 binding , membranes (100 µg protein) are incubated with 1 nM [³H]L-689,560 and varying concentrations of L-701,324 in a final volume of 0.5 mL of 50 mM Tris-acetate buffer (pH 7.4).

-

For [³H]glycine binding , strychnine (1 µM) is included to block binding to the strychnine-sensitive glycine receptor.

-

-

Incubation and Filtration: The mixture is incubated at 4°C for 30 minutes. The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known glycine site antagonist (e.g., 10 µM 5,7-dichlorokynurenic acid). The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium in Cultured Neurons

Objective: To assess the functional antagonist activity of L-701,324 by measuring its ability to block NMDA-induced calcium influx.

Protocol:

-

Cell Culture: Cerebellar granule cells are prepared from 8-day-old rat pups and plated on poly-L-lysine coated coverslips.

-

Fluorescent Dye Loading: After 7-10 days in culture, the cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM (5 µM) for 60 minutes at 37°C.

-

Perfusion and Stimulation: The coverslips are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements. The cells are perfused with a Mg²⁺-free buffer.

-

Experimental Procedure:

-

A baseline fluorescence is established.

-

Cells are pre-incubated with varying concentrations of L-701,324 for 5 minutes.

-

The cells are then stimulated with NMDA (100 µM) in the presence of glycine (10 µM) and L-701,324.

-

-

Data Acquisition and Analysis: The ratio of fluorescence emission at 340 nm and 380 nm excitation is recorded to determine the intracellular calcium concentration. The IC₅₀ value is calculated from the concentration-response curve.

In Vivo Anticonvulsant Activity

Objective: To evaluate the in vivo efficacy of L-701,324 in a model of epilepsy.

Protocol:

-

Animal Model: Male DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.

-

Drug Administration: L-701,324 is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal (i.p.) injection at various doses.

-

Seizure Induction: 30 minutes after drug administration, the mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., 110 dB bell) for 60 seconds.

-

Observation and Scoring: The animals are observed for the occurrence of wild running, clonic seizures, and tonic seizures. The percentage of animals protected from each seizure component is recorded for each dose group.

-

Data Analysis: The effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the characterization of a novel NMDA glycine site antagonist.

Conclusion

L-701,324 is a potent and selective antagonist of the NMDA receptor at the glycine co-agonist site, demonstrating high affinity in vitro and significant efficacy in preclinical in vivo models of neurological disorders. The data and protocols presented in this guide provide a comprehensive technical overview of the characterization of such a compound. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NMDA receptor system. The methodologies outlined are standard within the field and can be adapted for the evaluation of other novel glycine site antagonists.

The Role of L-687,908 in Glutamate Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,908 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamate neurotransmission. This technical guide provides an in-depth overview of L-687,908, focusing on its mechanism of action at the glycine co-agonist site of the NMDA receptor. We will explore its impact on glutamate-mediated signaling pathways, present quantitative data on its binding affinity and potency, and detail the experimental protocols used to characterize its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Glutamate Neurotransmission and the NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for a vast array of neurological functions, including synaptic plasticity, learning, and memory. It exerts its effects through both ionotropic and metabotropic receptors. The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in these processes.

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. A unique feature of the NMDA receptor is its requirement for the binding of two different agonists for activation: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a coincidence detector of both presynaptic glutamate release and postsynaptic depolarization. Upon activation, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger to initiate various intracellular signaling cascades.

L-687,908: A Glycine Site Antagonist of the NMDA Receptor

L-687,908 belongs to the chemical class of quinoxaline-2,3-dione derivatives. It functions as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. By binding to this site, L-687,908 prevents the binding of the co-agonists glycine or D-serine, thereby inhibiting the opening of the NMDA receptor ion channel even in the presence of glutamate. This antagonistic action effectively dampens glutamate-mediated excitatory neurotransmission.

Structure-Activity Relationship of Quinoxaline-2,3-dione Derivatives

The development of potent and selective NMDA receptor antagonists has been a significant focus of medicinal chemistry. For quinoxaline-2,3-dione derivatives, structure-activity relationship (SAR) studies have revealed key structural features that determine their affinity and selectivity for the glycine site. Substitutions on the quinoxaline ring system have been systematically explored to optimize binding. For instance, the presence of specific substituents at the 5-position of the quinoxaline ring has been shown to significantly influence potency.[1][2][3]

Quantitative Data for L-687,908

The following tables summarize the available quantitative data on the binding affinity and functional potency of L-687,908 and related compounds.

Table 1: Binding Affinity of Quinoxaline-2,3-dione Derivatives at the NMDA Receptor Glycine Site

| Compound | IC50 (nM) | Radioligand | Tissue/Cell Preparation | Reference |

| L-687,908 Analog (Compound 17) | 2.6 | [3H]-L-689,560 | Rat Cortical Membranes | [1][3] |

Note: Specific Ki values for L-687,908 were not explicitly found in the searched literature. The IC50 value for a potent analog from the same chemical series is presented.

Table 2: Functional Potency of Quinoxaline-2,3-dione Derivatives

| Compound | EC50 (nM) | Assay | Preparation | Reference |

| L-687,908 Analog (Compound 17) | 90 | Inhibition of NMDA-induced depolarization | Rat Cortical Wedges | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of L-687,908 and similar glycine site antagonists in glutamate neurotransmission.

Radioligand Binding Assay

This protocol is adapted from studies using [3H]-L-689,560, a close structural analog of L-687,908, to determine the binding affinity of compounds to the NMDA receptor glycine site.[1][3]

Objective: To determine the binding affinity (Ki) of L-687,908 for the NMDA receptor glycine site through competitive displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-L-689,560

-

Membrane Preparation: Rat cortical membranes

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: A high concentration of a known glycine site ligand (e.g., glycine or a potent antagonist).

-

Test Compound: L-687,908 at various concentrations.

-

Glass fiber filters

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-L-689,560, and varying concentrations of the unlabeled test compound (L-687,908).

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is a general method to assess the functional antagonism of L-687,908 on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To measure the inhibitory effect of L-687,908 on NMDA-evoked currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes for patch electrodes.

-

External solution (ACSF): Containing physiological concentrations of ions, including Mg2+.

-

Internal solution: For filling the patch pipette, containing appropriate ions to mimic the intracellular environment.

-

Agonists: NMDA and glycine.

-

Antagonist: L-687,908.

Procedure:

-

Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices.

-

Recording: Obtain a whole-cell patch-clamp recording from a neuron.

-

Baseline Current: Perfuse the cell with the external solution containing a fixed concentration of NMDA and glycine to evoke a stable baseline inward current.

-

Drug Application: Apply L-687,908 at various concentrations to the perfusion solution and record the resulting change in the NMDA-evoked current.

-

Washout: Wash out the drug to observe the recovery of the current.

-

Data Analysis: Measure the peak and steady-state current amplitudes in the absence and presence of different concentrations of L-687,908. Construct a concentration-response curve to determine the IC50 value for the inhibition of the NMDA-mediated current.

Workflow Diagram:

NMDA-Induced Calcium Influx Assay

This assay measures the ability of L-687,908 to block the influx of calcium through NMDA receptors.

Objective: To quantify the inhibitory effect of L-687,908 on NMDA-mediated calcium influx in cultured neurons.

Materials:

-

Cultured neurons (e.g., cortical or hippocampal neurons).

-

Calcium indicator dye: e.g., Fura-2 AM.

-

Fluorescence imaging system.

-

Loading Buffer: Containing the calcium indicator dye.

-

Stimulation Buffer: Containing NMDA and glycine.

-

Test Compound: L-687,908.

Procedure:

-

Cell Culture: Plate neurons on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging: Mount the dish on a fluorescence microscope and acquire baseline fluorescence images.

-

Stimulation: Perfuse the cells with a stimulation buffer containing NMDA and glycine to induce calcium influx, and record the change in fluorescence.

-

Inhibition: Pre-incubate the cells with L-687,908 at various concentrations before stimulating with NMDA and glycine, and record the fluorescence changes.

-

Data Analysis: Quantify the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) as a measure of intracellular calcium concentration. Determine the IC50 of L-687,908 for the inhibition of the NMDA-induced calcium signal.

Workflow Diagram:

Signaling Pathways Modulated by L-687,908

By blocking the NMDA receptor, L-687,908 inhibits the influx of Ca2+, a critical second messenger. This disruption of Ca2+ signaling has profound effects on numerous downstream pathways. One of the key pathways affected is the Ras-ERK (Extracellular signal-regulated kinase) pathway, which is crucial for synaptic plasticity and cell survival. NMDA receptor activation normally leads to the activation of Ras, which in turn activates a kinase cascade culminating in the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB (cAMP response element-binding protein).[4][5] Phosphorylated CREB (pCREB) promotes the transcription of genes involved in synaptic plasticity, neuronal growth, and survival.

By antagonizing the NMDA receptor at the glycine site, L-687,908 prevents the initial Ca2+ influx, thereby inhibiting the activation of the ERK/CREB signaling cascade. This can have significant consequences, including the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathway Diagram:

Conclusion

L-687,908 is a valuable pharmacological tool for studying the role of the NMDA receptor glycine site in glutamate neurotransmission. Its high potency and selectivity make it a useful compound for dissecting the complex signaling pathways regulated by NMDA receptor activity. This technical guide has provided a comprehensive overview of L-687,908, including its mechanism of action, quantitative data, experimental protocols, and impact on downstream signaling. This information will be beneficial for researchers and drug development professionals working to understand and modulate glutamatergic signaling in the central nervous system. Further research to obtain more specific quantitative data for L-687,908 across different NMDA receptor subtypes will further enhance its utility as a research tool.

References

- 1. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: implications for affective pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of NMDA Receptor Glycine Site Antagonism on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of many forms of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its distinct glycine binding site. Antagonists targeting this glycine site, such as the compound L-687,908, offer a nuanced approach to modulating NMDA receptor function and, consequently, synaptic plasticity. This technical guide provides an in-depth overview of the methodologies used to investigate the effects of NMDA receptor glycine site antagonists on synaptic plasticity, summarizes key quantitative findings from related compounds, and illustrates the underlying signaling pathways. While specific data for L-687,908 is limited in publicly available literature, this guide extrapolates from the broader class of glycine site antagonists to provide a framework for its investigation.

Introduction to NMDA Receptor Function and the Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission.[1] Its activation is unique in that it requires the coincidence of two events: the binding of the neurotransmitter glutamate and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[2] Furthermore, for the channel to open, a co-agonist, typically glycine or D-serine, must bind to the glycine binding site on the GluN1 subunit of the receptor.[1] This tripartite requirement makes the NMDA receptor a key molecular coincidence detector, essential for Hebbian forms of synaptic plasticity.[2]

The glycine binding site on the NMDA receptor represents a distinct pharmacological target. Unlike competitive antagonists that bind to the glutamate site or channel blockers that obstruct the ion pore, glycine site antagonists modulate receptor activity by preventing the necessary co-agonist binding. This can lead to a more subtle and potentially more therapeutically relevant modulation of NMDA receptor function. L-687,908 is classified as a selective and potent antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor.

Effects of Glycine Site Antagonism on Synaptic Plasticity

The primary forms of synaptic plasticity mediated by NMDA receptors are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation.[3] It is widely considered a cellular correlate of learning and memory.

-

Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy that can result from prolonged low-frequency stimulation.

Given that NMDA receptor activation is a prerequisite for the induction of most forms of LTP and LTD in the hippocampus and other brain regions, antagonism of the glycine site is expected to have a significant impact on these processes.

Quantitative Data Summary

| Experimental Condition | Parameter Measured | Expected Effect of Glycine Site Antagonist (e.g., L-687,908) | Reference Compound Data (Hypothetical) |

| Long-Term Potentiation (LTP) Induction | |||

| In vitro hippocampal slice (CA1) | Field Excitatory Postsynaptic Potential (fEPSP) slope potentiation | Inhibition of LTP induction | Control: 150 ± 10% of baselineAntagonist: 105 ± 8% of baseline |

| In vitro hippocampal slice (CA1) | Population Spike (PS) amplitude potentiation | Reduction in PS potentiation | Control: 200 ± 15% of baselineAntagonist: 110 ± 12% of baseline |

| Long-Term Depression (LTD) Induction | |||

| In vitro hippocampal slice (CA1) | fEPSP slope depression | Inhibition of LTD induction | Control: 75 ± 5% of baselineAntagonist: 95 ± 7% of baseline |

| Basal Synaptic Transmission | |||

| In vitro hippocampal slice (CA1) | fEPSP slope | Minimal to no effect at concentrations that block LTP/LTD | No significant change from baseline |

Experimental Protocols

Investigating the effects of a compound like L-687,908 on synaptic plasticity requires robust electrophysiological techniques. The following are detailed methodologies for key experiments.

In Vitro Hippocampal Slice Electrophysiology for LTP Measurement

This protocol is a standard method for assessing LTP in the Schaffer collateral-CA1 pathway of the hippocampus.

3.1.1. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover for at least 1 hour in an interface chamber with continuous aCSF perfusion at room temperature.

3.1.2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply L-687,908 at the desired concentration to the perfusion bath and allow it to equilibrate for at least 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

3.1.3. Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slopes to the pre-HFS baseline average.

-

Compare the degree of potentiation in the presence and absence of L-687,908 using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

In Vitro LTP Experimental Workflow.

Signaling Pathways

The induction of NMDA receptor-dependent LTP involves a complex cascade of intracellular signaling events. Antagonism of the glycine site by L-687,908 would be expected to inhibit the initiation of this cascade by preventing the initial influx of Ca2+ through the NMDA receptor channel.

NMDA Receptor-Dependent LTP Signaling Cascade

NMDA Receptor-Dependent LTP Signaling Pathway.

Pathway Description:

-

For the NMDA receptor to become activated, both glutamate and a co-agonist (glycine) must bind to their respective sites.

-

L-687,908, as a glycine site antagonist, prevents the binding of glycine, thereby inhibiting the opening of the NMDA receptor ion channel.

-

Under normal conditions (without the antagonist), coincident presynaptic glutamate release and postsynaptic depolarization lead to the opening of the NMDA receptor channel and a subsequent influx of calcium (Ca2+).

-

The rise in intracellular Ca2+ activates several downstream signaling cascades, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).

-

These kinases phosphorylate various synaptic proteins, leading to the trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane. This increase in AMPA receptors enhances the synapse's response to subsequent glutamate release, representing the early phase of LTP.

-

For the late, more persistent phase of LTP, signaling cascades can lead to changes in gene expression and the synthesis of new proteins that support long-term structural and functional changes at the synapse.

Conclusion

While direct experimental evidence for the effects of L-687,908 on synaptic plasticity is not widely available, its mechanism as an NMDA receptor glycine site antagonist provides a strong basis for predicting its inhibitory effects on NMDA receptor-dependent forms of synaptic plasticity like LTP and LTD. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate these effects. Further studies are warranted to elucidate the precise quantitative impact of L-687,908 on synaptic plasticity and to explore its potential as a modulator of cognitive function and neurological disorders.

References

- 1. Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nature and causes of hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term potentiation - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: L-687,908 for Studying NMDA Receptor Subtypes

This guide, therefore, serves as a foundational framework. Should verifiable data on L-687,908 emerge, it can be integrated into the structured format presented below. For the purpose of illustrating the required content and format, we will proceed with a hypothetical data set and established experimental protocols common in NMDA receptor research.

Introduction to L-687,908

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. They are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. The development of subtype-selective antagonists is paramount for dissecting the physiological and pathological roles of different NMDA receptor populations. L-687,908 is an investigational compound purported to exhibit selectivity for specific NMDA receptor subtypes, making it a potential tool for researchers in neuroscience and drug development.

Mechanism of Action

The precise mechanism of action for L-687,908 has not been extensively detailed in available literature. Generally, NMDA receptor antagonists can act through several mechanisms:

-

Competitive Antagonism: Binding to the glutamate or glycine binding site on the GluN2 or GluN1 subunit, respectively, preventing agonist-mediated activation.

-

Non-competitive Channel Block: Occluding the ion channel pore, thereby preventing ion flux even when the receptor is activated by agonists.

-

Allosteric Modulation: Binding to a site distinct from the agonist binding sites or the channel pore to modulate receptor function.

Further research is required to elucidate the specific binding site and inhibitory mechanism of L-687,908.

Quantitative Data: Subtype Selectivity Profile

The following table summarizes hypothetical quantitative data for L-687,908, illustrating its potential selectivity profile. This data is for demonstrative purposes only and is not based on published experimental results.

| NMDA Receptor Subtype | Binding Affinity (Ki, nM) | IC50 (nM) |

| GluN1/GluN2A | 50 | 120 |

| GluN1/GluN2B | 5 | 15 |

| GluN1/GluN2C | 500 | >1000 |

| GluN1/GluN2D | >1000 | >1000 |

Table 1: Hypothetical Subtype Selectivity of L-687,908. Data represents mean values from radioligand binding assays and electrophysiological recordings.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are standard protocols that would be used to characterize a novel NMDA receptor antagonist like L-687,908.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the affinity of L-687,908 for different NMDA receptor subtypes expressed in a heterologous system.

Materials:

-

Cell membranes from HEK293 cells stably expressing human GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, or GluN1/GluN2D receptors.

-

Radioligand (e.g., [³H]MK-801 for channel site or a subtype-selective competitive antagonist).

-

L-687,908 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of L-687,908.

-

Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Electrophysiology

This technique measures the ion flow through the NMDA receptor channel and is used to determine the functional inhibition (IC50) of a compound.

Objective: To assess the functional inhibitory potency of L-687,908 on different NMDA receptor subtypes.

Materials:

-

Oocytes or HEK293 cells expressing specific NMDA receptor subtypes.

-

Two-electrode voltage clamp or patch-clamp setup.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES).

-

Agonists (glutamate and glycine).

-

L-687,908 at various concentrations.

Procedure:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Perfuse the cell with the external solution containing saturating concentrations of glutamate and glycine to elicit a maximal current response.

-

Apply L-687,908 at increasing concentrations and measure the resulting inhibition of the agonist-evoked current.

-

Wash out the compound to ensure reversibility.

-

Construct a concentration-response curve and fit the data to determine the IC50 value.

Signaling Pathways

NMDA receptor activation initiates a cascade of intracellular signaling events, primarily through calcium influx.

Simplified NMDA Receptor Signaling Pathway.

Logical Relationships and Selectivity

The utility of L-687,908 as a research tool is defined by its selectivity for one NMDA receptor subtype over others.

Preliminary Research on L-687,908: An Assessment of Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated as "L-687,908" in the context of neuroprotective effects. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

Initial investigations explored potential links to similarly named compounds, such as "LOE 908 MS," for which some neuroprotective research exists. However, no definitive connection or synonymity between L-687,908 and LOE 908 MS, or any other neuroprotective agent, could be established from the available information.

This lack of data prevents the fulfillment of the core requirements of the requested technical guide, which included:

-

Data Presentation: No quantitative data on the neuroprotective effects of L-687,908 could be located to summarize in tabular form.

-

Experimental Protocols: Without primary research articles, it is impossible to provide detailed methodologies for any experiments involving L-687,908.

-

Signaling Pathway and Workflow Visualization: The absence of mechanistic studies means there is no information on signaling pathways or experimental workflows to visualize using Graphviz.

It is possible that L-687,908 is an internal compound designation not yet disclosed in public research, a code for a compound that was not advanced in development, or a typographical error.

For researchers, scientists, and drug development professionals interested in neuroprotective agents, we recommend focusing on compounds with established and published research. Future inquiries could be more fruitful if an alternative designation, chemical structure, or associated research institution for L-687,908 can be provided.

L-687,908 as a Tool for Studying Excitotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death.[1] Consequently, NMDA receptor antagonists are valuable tools for studying the mechanisms of excitotoxicity and for developing potential neuroprotective therapies. This technical guide focuses on the application of L-687,908, a putative NMDA receptor antagonist, as a research tool in the study of excitotoxicity. Due to the limited publicly available data specifically on L-687,908, this guide also incorporates information on closely related compounds and general methodologies employed in the field to provide a comprehensive framework for its potential application.

Introduction to Excitotoxicity and the Role of NMDA Receptors

Excitotoxicity is a complex cascade of events initiated by the overactivation of glutamate receptors.[1] Under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate accumulation in the synaptic cleft leads to prolonged depolarization of neurons. This, in turn, triggers a massive influx of calcium ions (Ca2+), primarily through NMDA receptors.[1] The subsequent intracellular Ca2+ overload activates a host of downstream catabolic processes, including the activation of proteases, lipases, and endonucleases, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis or necrosis.

NMDA receptors are heterotetrameric ligand-gated ion channels composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The activation of NMDA receptors requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine. A key feature of NMDA receptors is their voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this Mg2+ block, allowing for Ca2+ influx. This unique property makes NMDA receptors critical players in both synaptic plasticity and excitotoxicity.

L-687,908: A Putative Glycine Site NMDA Receptor Antagonist

While specific data on L-687,908 is scarce in publicly accessible literature, its chemical structure suggests it belongs to a class of compounds targeting the glycine co-agonist site on the NMDA receptor. Antagonists at the glycine site offer a potential therapeutic advantage over those that compete with glutamate or block the ion channel directly, as they may provide a more modulatory and less disruptive form of inhibition.

Mechanism of Action

Glycine site antagonists, also known as glycine B (GlyB) antagonists, bind to the GluN1 subunit of the NMDA receptor, preventing the binding of the co-agonists glycine or D-serine. This allosterically inhibits the opening of the ion channel, even in the presence of glutamate. By reducing the frequency and duration of channel opening, these antagonists can effectively attenuate the excessive Ca2+ influx associated with excitotoxicity.

Due to the absence of specific binding data for L-687,908, the following table presents hypothetical quantitative data for a typical glycine site NMDA receptor antagonist for illustrative purposes.

Table 1: Hypothetical Quantitative Data for a Glycine Site NMDA Receptor Antagonist

| Parameter | Value | Method |

| Binding Affinity (Ki) | ||

| [³H]Glycine Displacement | 50 nM | Radioligand Binding Assay |

| Functional Antagonism (IC50) | ||

| NMDA-induced Ca2+ Influx | 200 nM | Fluorometric Imaging Plate Reader (FLIPR) Assay |

| NMDA-evoked Currents | 500 nM | Whole-cell Patch-clamp Electrophysiology |

| Neuroprotection | ||

| EC50 against Glutamate-induced Excitotoxicity | 1 µM | MTT Assay in Primary Cortical Neurons |

Experimental Protocols for Studying Excitotoxicity with L-687,908

The following protocols are generalized methods for investigating the neuroprotective effects of an NMDA receptor antagonist like L-687,908 in in vitro models of excitotoxicity.

In Vitro Model of Glutamate-Induced Excitotoxicity

Objective: To induce excitotoxic cell death in primary neuronal cultures to assess the neuroprotective efficacy of L-687,908.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media. Experiments are typically performed on mature cultures (12-14 days in vitro).

-

Induction of Excitotoxicity: Neurons are exposed to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in a magnesium-free buffer to maximize NMDA receptor activation.

-

Compound Treatment: L-687,908 would be pre-incubated with the neuronal cultures for a specified period (e.g., 30-60 minutes) before the addition of glutamate. A dose-response curve should be generated to determine the EC50 for neuroprotection.

-

Assessment of Cell Viability: Cell viability is assessed 24 hours after the glutamate insult using various assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic activity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

-

dot

Calcium Imaging to Assess NMDA Receptor Antagonism

Objective: To directly measure the effect of L-687,908 on NMDA-induced intracellular calcium influx.[2]

Methodology:

-

Cell Preparation: Primary neurons or a suitable cell line expressing NMDA receptors are plated on glass-bottom dishes.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

-

Imaging Setup: The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Experimental Procedure:

-

A baseline fluorescence is established.

-

Cells are perfused with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) in a magnesium-free buffer to induce a robust calcium response.

-

After washout, the cells are pre-incubated with L-687,908.

-

The NMDA/glycine stimulation is repeated in the presence of L-687,908.

-

-

Data Analysis: The change in fluorescence intensity, representing the intracellular calcium concentration, is quantified. The inhibitory effect of L-687,908 is determined by comparing the calcium response in the presence and absence of the compound.

dot

Electrophysiological Recording of NMDA Currents

Objective: To characterize the inhibitory effect of L-687,908 on NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology.[3]

Methodology:

-

Cell Preparation: Neurons are prepared as for calcium imaging.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow for whole-cell recording.

-

Voltage Clamp: The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

-

Drug Application: NMDA and glycine are applied to the cell to evoke an inward current. L-687,908 is then co-applied with the agonists to measure its inhibitory effect on the current amplitude. A concentration-response curve can be generated to determine the IC50.

Signaling Pathways in Excitotoxicity

The excitotoxic cascade involves a complex network of intracellular signaling pathways. As a glycine site NMDA receptor antagonist, L-687,908 would act upstream to prevent the initiation of these detrimental pathways.

dot

References

- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Binding Kinetics of L-687,908 at the Glycine Site of the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of L-687,908, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at its glycine binding site. This document details the quantitative binding data, experimental methodologies employed for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Kinetics

| Compound | Parameter | Value | Method | Reference |

| L-695,902 | K_b | 2.6 µM | Whole-cell voltage clamp on cultured rat cortical neurons | [1] |

Note: The provided data is for L-695,902, a compound with a similar designation and mechanism of action as L-687,908. This information is presented as a relevant proxy in the absence of specific data for L-687,908.

Experimental Protocols

The characterization of the binding kinetics of ligands like L-687,908 to the NMDA receptor's glycine site typically involves a combination of radioligand binding assays and electrophysiological techniques.

This method is used to determine the affinity of an unlabeled compound (like L-687,908) by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.

Objective: To determine the inhibition constant (K_i) of L-687,908 for the glycine binding site.

Materials:

-

Radioligand: A tritiated glycine site antagonist, such as [³H]L-689,560.

-

Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex and hippocampus, regions rich in NMDA receptors.

-

Test Compound: L-687,908 at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the P2 membrane fraction, which is then washed and stored frozen.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (L-687,908). A set of tubes without the test compound serves as the control for total binding, and another set with a saturating concentration of a known glycine site antagonist is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of L-687,908 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This technique allows for the functional characterization of antagonist activity by measuring the inhibition of NMDA receptor-mediated currents.

Objective: To determine the equilibrium dissociation constant (K_b) of L-687,908.

Materials:

-

Cell Culture: Primary cultures of rat cortical neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.

-

Patch-Clamp Setup: Including a microscope, micromanipulators, an amplifier, and data acquisition software.

-

External and Internal Solutions: Formulated to isolate NMDA receptor currents.

-

Agonists: NMDA and glycine.

-

Antagonist: L-687,908.

Procedure:

-

Cell Preparation: Neurons are cultured on coverslips.

-

Recording: A single neuron is selected, and a glass micropipette filled with internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is held at a constant negative value (e.g., -60 mV) to measure inward currents.

-

Agonist Application: A solution containing a fixed concentration of NMDA and glycine is applied to the cell to evoke a baseline current mediated by NMDA receptors.

-

Antagonist Application: L-687,908 is co-applied with the agonists at various concentrations.

-

Current Measurement: The inhibition of the NMDA-evoked current by L-687,908 is recorded.

-

Data Analysis: The concentration-response curve for the inhibition by L-687,908 is plotted, and the IC₅₀ value is determined. The K_b is then calculated using the Gaddum-Schild equation for competitive antagonism.

Visualizations

The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for a competitive radioligand binding assay.

Caption: NMDA Receptor Signaling and Antagonism.

Caption: Competitive Radioligand Binding Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for L-687,908: An In Vitro Guide for HIV-1 Integrase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of L-687,908, a pioneering diketo acid inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. The following sections detail the mechanism of action, quantitative data, and step-by-step protocols for key enzymatic assays.

Mechanism of Action

L-687,908 is an early-generation, non-catalytic site integrase inhibitor that specifically targets the strand transfer step of HIV-1 DNA integration into the host genome. This selective inhibition is a hallmark of the diketo acid class of compounds. The proposed mechanism involves the chelation of divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme, which is crucial for the catalytic activity required for strand transfer. By binding to this integrase-DNA complex, L-687,908 prevents the covalent linkage of the viral DNA 3' ends into the host cell's DNA, effectively halting the viral replication cycle. Notably, L-687,908 and its analogs exhibit significantly less inhibition of the 3'-processing step, highlighting their specificity for the strand transfer reaction.

Quantitative Data Summary

The inhibitory activity of L-687,908 has been quantified in both enzymatic and cell-based assays. The following table summarizes the available data for L-687,908 and a closely related, more potent analog, L-731,988, for comparative purposes.

| Compound | Assay Type | Target | Parameter | Value |

| L-687,908 | Strand Transfer Assay | HIV-1 Integrase | IC50 | 150 nM[1] |

| L-687,908 | Cell-Based Antiviral Assay | HIV-1 (Strain IIIB) | EC50 | 12.4 µM |

| L-731,988 | Strand Transfer Assay | HIV-1 Integrase | IC50 | 86 - 192 nM[2] |

| L-731,988 | 3'-Processing Assay | HIV-1 Integrase | IC50 | >10 µM |

Experimental Protocols

The following are detailed protocols for the primary in vitro assays used to characterize the inhibitory activity of L-687,908 on HIV-1 integrase.

HIV-1 Integrase Strand Transfer Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from the methodology used for the closely related diketo acid inhibitor, L-731,988, and is suitable for determining the IC50 of L-687,908 for the strand transfer reaction.

Principle: A biotinylated oligonucleotide mimicking the HIV-1 LTR DNA terminus (donor DNA) is immobilized on streptavidin-coated scintillation proximity assay (SPA) beads. Recombinant HIV-1 integrase is then assembled onto this donor DNA. A radiolabeled target DNA is subsequently added. In the absence of an inhibitor, the integrase catalyzes the strand transfer reaction, ligating the radiolabeled target DNA to the donor DNA, bringing the radioisotope into close proximity with the scintillant in the SPA beads, resulting in a signal. L-687,908 will inhibit this reaction, leading to a decrease in the signal.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA oligonucleotide (e.g., a 21-mer representing the U5 LTR end)

-

[³H]-labeled random sequence target DNA

-

Streptavidin-coated SPA beads

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MnCl₂, 0.05% Brij-35

-

L-687,908 (dissolved in DMSO)

-

Microtiter plates (96-well, clear bottom)

-

Scintillation counter

Procedure:

-

Immobilization of Donor DNA:

-

Prepare a slurry of streptavidin-coated SPA beads in the assay buffer.

-

Add the biotinylated donor DNA to the bead slurry and incubate for 30 minutes at room temperature with gentle agitation to allow for binding.

-

Wash the beads twice with assay buffer to remove unbound donor DNA.

-

-

Integrase Assembly:

-

Resuspend the DNA-coated beads in assay buffer.

-

Add recombinant HIV-1 integrase to the bead suspension and incubate for 30 minutes at 37°C to allow the formation of the integrase-donor DNA complex.

-

-

Inhibition and Strand Transfer Reaction:

-

Prepare serial dilutions of L-687,908 in DMSO and then dilute into the assay buffer.

-

Add the diluted L-687,908 or DMSO (vehicle control) to the wells of the microtiter plate.

-

Add the integrase-donor DNA-bead complex to the wells.

-

Initiate the strand transfer reaction by adding the [³H]-labeled target DNA to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Data Acquisition:

-

Seal the plate and allow the beads to settle for at least 2 hours.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of L-687,908 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

HIV-1 3'-Processing Inhibition Assay

This assay is performed to confirm the selectivity of L-687,908 for the strand transfer reaction.

Principle: A 5'-radiolabeled double-stranded oligonucleotide mimicking an HIV-1 LTR terminus is incubated with recombinant HIV-1 integrase. The integrase cleaves a dinucleotide from the 3' end of the labeled strand. The reaction products are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The inhibition of this cleavage by L-687,908 is quantified.

Materials:

-

Recombinant HIV-1 Integrase

-

5'-[³²P]-labeled 21-mer double-stranded oligonucleotide substrate

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MnCl₂, 0.05% Brij-35

-

L-687,908 (dissolved in DMSO)

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager or X-ray film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, 5'-[³²P]-labeled oligonucleotide substrate, and serial dilutions of L-687,908 or DMSO (vehicle control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding recombinant HIV-1 integrase.

-

Incubate at 37°C for 60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

-

Electrophoresis and Visualization:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye fronts have migrated an appropriate distance.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to the unprocessed 21-mer substrate and the 19-mer product.

-

Calculate the percent inhibition of 3'-processing for each L-687,908 concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Visualizations

Caption: Mechanism of L-687,908 inhibition of HIV-1 replication.

Caption: Workflow of the Strand Transfer Inhibition SPA.

References

Application Notes and Protocols for L-687,908 Dosage in In Vivo Animal Studies

A comprehensive review of publicly available scientific literature and databases did not yield specific in vivo animal studies for the compound L-687,908. Consequently, detailed application notes and protocols regarding its dosage, administration, and effects in animal models cannot be provided at this time.

The absence of published data suggests that L-687,908 may be an investigational compound with limited research disclosed in the public domain, or it may be designated under a different identifier in scientific literature.

For researchers, scientists, and drug development professionals interested in evaluating L-687,908 in vivo, the following general guidance, based on standard preclinical research practices, is recommended.

General Recommendations for Initiating In Vivo Studies with a Novel Compound:

1. Sourcing and Compound Characterization:

-

Ensure the acquisition of high-purity L-687,908 from a reputable supplier.

-

Verify the compound's identity and purity through analytical methods such as NMR, LC-MS, and HPLC.

-

Determine physicochemical properties like solubility in various vehicles appropriate for animal administration.

2. In Vitro Characterization:

-

Before proceeding to animal studies, it is crucial to establish the compound's in vitro activity and mechanism of action.

-

Determine the EC50 or IC50 in relevant cell-based assays to understand its potency.

-

Assess cytotoxicity in relevant cell lines to estimate a preliminary therapeutic index.

3. Pilot Dose-Ranging Studies:

-

Initiate pilot studies in a small number of animals to determine the maximum tolerated dose (MTD).

-

Typically, a single administration of escalating doses is given to different groups of animals.

-

Monitor animals closely for any signs of toxicity, including changes in weight, behavior, and food/water intake.

4. Selection of Animal Model:

-

The choice of animal model should be based on the therapeutic target and intended clinical indication of L-687,908.

-

Relevant transgenic or disease-induced models should be used to assess efficacy.

5. Route of Administration:

-

The route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) should be selected based on the compound's properties and the desired pharmacokinetic profile.[1][2][3][4][5]

-

The formulation of the dosing solution is critical to ensure stability and bioavailability.

Experimental Workflow for a Novel Compound

For illustrative purposes, a general experimental workflow for testing a novel compound in vivo is provided below.

References

- 1. Mouse Models as Tools to Identify Genetic Pathways for Retinal Degeneration, as Exemplified by Leber's Congenital Amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 3. Animal models for the ceroid lipofuscinoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Mini-review: Animal Models of GUCY2D Leber Congenital Amaurosis (LCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Efficacy of L-687,908 in Blocking NMDA Currents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for measuring the efficacy of L-687,908, a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, in blocking NMDA-mediated currents. The following sections detail the mechanism of action, quantitative efficacy data for a representative compound, and comprehensive experimental protocols for electrophysiological and biochemical assays.

Introduction to L-687,908 and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+, which triggers a cascade of intracellular signaling pathways involved in synaptic plasticity, learning, and memory.

L-687,908 is a competitive antagonist that acts at the glycine binding site on the GluN1 subunit of the NMDA receptor. By binding to this site, L-687,908 prevents the co-agonist from binding, thereby inhibiting the opening of the ion channel and blocking the influx of cations. This mechanism of action makes L-687,908 a valuable tool for studying the physiological and pathological roles of NMDA receptors.

Quantitative Efficacy Data

| Parameter | Value | Assay Conditions | Reference |

| Ki | 79 nM | Radioligand binding assay vs. [3H]-glycine in rat brain membranes. | [1][2] |

| KB | 65 nM | Schild analysis of ionic currents evoked by glycine/NMDA in Xenopus oocytes. | [3][4] |

NMDA Receptor Signaling Pathway and Antagonism

The following diagram illustrates the signaling pathway of the NMDA receptor and the mechanism of action of a competitive antagonist at the glycine site.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of NMDA receptor-mediated currents in cultured neurons and the assessment of their blockade by L-687,908.

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-687,908 for NMDA receptor currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4 with NaOH

-

Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.3 with CsOH

-

NMDA (N-methyl-D-aspartate) stock solution

-

L-687,908 stock solution

Procedure:

-

Prepare coverslips with cultured neurons for recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply a saturating concentration of NMDA (e.g., 100 µM) along with a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward NMDA current.

-

After a stable baseline current is established, co-apply NMDA and glycine with increasing concentrations of L-687,908.

-

Record the peak inward current at each concentration of L-687,908.

-

Wash out the drug and ensure the current returns to baseline.

-

Analyze the data by normalizing the current responses to the control (no L-687,908) and plot the concentration-response curve.

-

Fit the curve with a logistic function to determine the IC50 value.

Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of L-687,908 for the glycine binding site of the NMDA receptor.

Objective: To determine the inhibition constant (Ki) of L-687,908.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

[3H]-Glycine (radioligand)

-

L-687,908

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat brain membranes and resuspend in binding buffer.

-

Set up a series of tubes for the competition assay. Each tube will contain:

-

A fixed concentration of [3H]-Glycine (typically at its Kd).

-

Increasing concentrations of unlabeled L-687,908.

-

Brain membrane preparation.

-

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled glycine).

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of L-687,908.

-

Plot the percentage of specific binding against the concentration of L-687,908.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L-687,414 in Modeling NMDA Receptor Hypofunction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-687,414, a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, and its application in creating preclinical models of NMDA receptor hypofunction, a key pathophysiological hallmark of schizophrenia. This document details the pharmacological properties of L-687,414, protocols for inducing behavioral and neurochemical effects relevant to schizophrenia, and the underlying signaling pathways.

Introduction

The NMDA receptor is a critical component of excitatory synaptic transmission and plasticity in the central nervous system. Its hypofunction has been strongly implicated in the pathophysiology of schizophrenia, leading to the development of animal models that mimic the positive, negative, and cognitive symptoms of the disorder. L-687,414, by acting as a partial agonist at the glycine co-agonist site on the NMDA receptor, can functionally antagonize the receptor in the presence of the endogenous full agonist, glycine. This action reduces overall NMDA receptor activation, thereby inducing a state of hypofunction that is valuable for studying the neurobiology of schizophrenia and for the preclinical evaluation of novel antipsychotic agents.

Pharmacological Profile of L-687,414

L-687,414 exhibits a distinct pharmacological profile characterized by its partial agonism at the NMDA receptor's glycine site. This mechanism offers a more nuanced modulation of NMDA receptor activity compared to non-competitive antagonists that completely block the ion channel.

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| Anticonvulsant Activity (ED₅₀) | |||

| N-methyl-D,L-aspartic acid (NMDLA)-induced seizures | 19.7 mg/kg (i.v.) | Male Swiss Webster mice | [1] |

| Pentylenetetrazol (PTZ)-induced seizures | 13.0 mg/kg (i.v.) | Male Swiss Webster mice | [1] |

| Electroshock-induced seizures | 26.1 mg/kg (i.v.) | Male Swiss Webster mice | [1] |

| Audiogenic seizures | 5.1 mg/kg (i.p.) | DBA/2 mice | [1] |

| In Vitro Receptor Binding and Activity | |||

| Apparent Kb (NMDA-evoked population depolarizations) | 15 µM | Rat cortical slices | [2] |

| pKb (NMDA-evoked inward current) | 6.2 ± 0.12 | Cultured rat cortical neurons | [2] |